5,5-Diphenylpenta-2,4-dienal

Catalog No.
S8836342
CAS No.
1217-84-1
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Diphenylpenta-2,4-dienal

CAS Number

1217-84-1

Product Name

5,5-Diphenylpenta-2,4-dienal

IUPAC Name

5,5-diphenylpenta-2,4-dienal

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

SVDKSXIMNXVDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=CC=O)C2=CC=CC=C2

5,5-Diphenylpenta-2,4-dienal is an organic compound characterized by its conjugated diene structure, which consists of a five-carbon chain with two double bonds and two phenyl groups attached to the fifth carbon. Its molecular formula is C17H16OC_{17}H_{16}O, and it features a carbonyl group at the end of the chain, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is notable for its unique structural properties that allow for various chemical transformations.

Due to its conjugated system:

  • Aldol Condensation: This reaction can occur under basic conditions, leading to the formation of larger carbon frameworks.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Addition: The double bonds in the diene can react with electrophiles, leading to various substituted products.
  • Dehydrogenative Reactions: As noted in recent studies, this compound can participate in dehydrogenative desaturation reactions facilitated by metal catalysts, forming more complex polyene structures .

Research indicates that compounds related to 5,5-diphenylpenta-2,4-dienal exhibit significant biological activities. For instance:

  • Monoamine Oxidase Inhibition: Similar compounds have been evaluated as inhibitors of monoamine oxidase enzymes, which are crucial in regulating neurotransmitter levels in the brain. Such inhibition could have therapeutic implications for disorders like depression and Parkinson's disease .
  • Antioxidant Properties: The conjugated diene structure may contribute to antioxidant activity, providing protection against oxidative stress.

Several methods have been developed for synthesizing 5,5-diphenylpenta-2,4-dienal:

  • Aldol Condensation: A common approach involves the condensation of acetophenone derivatives under basic conditions to form the desired dienal.
  • Tandem Catalytic Reactions: Recent advancements include Rhodium(I)-catalyzed reactions that allow for stereoselective synthesis of dienal compounds through a propargyl Claisen rearrangement followed by hydrogen transfer .
  • Dehydrogenative Desaturation: This method utilizes copper catalysis to achieve multiple desaturation steps from saturated precursors .

The applications of 5,5-diphenylpenta-2,4-dienal span various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting neurological disorders.
  • Material Science: Its unique structure makes it a candidate for developing advanced materials with specific optical or electronic properties.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 5,5-diphenylpenta-2,4-dienal focus on its reactivity with biological targets and other small molecules:

  • Reactivity with Enzymes: Studies on how this compound interacts with monoamine oxidase provide insights into its potential as a therapeutic agent.
  • Complex Formation: Its ability to form complexes with metal catalysts during synthetic processes has been explored to optimize reaction conditions and yields.

Several compounds share structural similarities with 5,5-diphenylpenta-2,4-dienal. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,5-Diphenylpenta-2,4-dien-1-oneDieneExhibits potent monoamine oxidase-B inhibition .
CinnamylideneacetophenoneChalconeKnown for anti-inflammatory properties .
1-(Phenyl)-3-(phenylthio)propaneThioetherDisplays different reactivity patterns compared to dienals.
1-Aryl-3-buten-1-oneEnoneEngages in Michael addition reactions effectively.

Each of these compounds exhibits distinct reactivity and biological profiles while sharing a common structural framework that includes conjugated systems or aromatic groups.

Molecular Architecture

The molecule consists of a five-carbon chain with alternating double bonds (2,4-pentadienal backbone) and a phenyl group at carbon 5. Its fully conjugated system enables unique reactivity in cycloadditions and electrophilic substitutions.

Key structural data ():

PropertyValue
Molecular formulaC₁₁H₁₀O
Molecular weight158.20 g/mol
SMILESC1=CC=C(C=C1)/C=C/C=C/C=O
InChI KeyUWTZBVTWSKWXMN-VDESZNBCSA-N

The (2E,4E) stereochemistry is confirmed by its InChI descriptor, indicating trans configurations across both double bonds.

IUPAC Nomenclature

The systematic name (2E,4E)-5-phenylpenta-2,4-dienal adheres to IUPAC rules:

  • Penta-2,4-dienal: Five-carbon chain with double bonds at positions 2 and 4.
  • 5-Phenyl: Phenyl substituent at carbon 5.
  • (2E,4E): Trans stereochemistry at both double bonds.

Traditional Grignard Reaction-Based Syntheses

The Grignard reaction remains a cornerstone for constructing carbon-carbon bonds in 5,5-diphenylpenta-2,4-dienal synthesis. A representative approach begins with ethyl levulinate, a γ-ketoester, which undergoes acetal protection using ethylene glycol to prevent undesired ketone reactivity during subsequent steps [2] [3]. The protected intermediate reacts with phenylmagnesium bromide (prepared in tetrahydrofuran, THF) to form a tertiary alcohol via nucleophilic addition. Acidic hydrolysis then removes the acetal group, yielding 5,5-diphenyl-4-penten-2-one, which undergoes dehydration under acidic conditions to furnish the conjugated dienone [2] [3].

Critical to this method is the differentiation between the Grignard quench (using aqueous acid to protonate intermediates) and acetal deprotection (via acid-catalyzed hydrolysis). Students often confuse these steps, but hands-on experimentation clarifies their distinct roles [3]. While this route achieves moderate yields (~60–70%), it requires meticulous control of reaction times and stoichiometry to minimize byproducts such as over-reduced alcohols or polymerization side products.

Modern Catalytic Approaches for Stereoselective Formation

Recent advances leverage transition-metal catalysis to enhance stereoselectivity. Rhodium(I) complexes, such as acetylacetonatobis(ethylene)rhodium(I), enable tandem propargyl Claisen rearrangement and hydrogen transfer reactions, directly yielding (E,Z)-dienals from propargyl vinyl ether precursors [1] [5]. The mechanism involves homogeneous Rh(I)-catalyzed Claisen rearrangement to form an allene-aldehyde intermediate, followed by heterogeneous Rh(I)-nanocluster-mediated prototropic rearrangement to install the (E,Z) configuration [5].

This method achieves superior stereoselectivity (>95% (E,Z)) compared to thermal or acid-catalyzed routes. Key advantages include:

  • Modular substrate scope: Aromatic and tertiary aldehydes undergo efficient transformation [5].
  • Temporal control: The reaction can be halted at the allene-aldehyde stage or continued to the dienal product [1].
  • Solvent compatibility: Toluene and dichloromethane facilitate both homogeneous and heterogeneous catalytic cycles [5].

Protection-Deprotection Strategies in Multistep Syntheses

Multistep syntheses of 5,5-diphenylpenta-2,4-dienal frequently employ protecting groups to shield reactive ketones or aldehydes. Ethylene glycol forms cyclic acetals with ethyl levulinate, preventing ketone participation in Grignard reactions [2] [3]. Deprotection occurs under mild acidic conditions (e.g., p-toluenesulfonic acid in THF/water), preserving the integrity of the newly formed carbon skeleton [3].

Alternative strategies include silyl ether protection, though these require harsher deprotection conditions (e.g., tetrabutylammonium hydrogen sulfate with NaOH) [6]. A comparative analysis reveals:

Protecting GroupDeprotection ReagentYield (%)
Ethylene glycol acetalp-TsOH/H₂O85
tert-ButyldimethylsilylBu₄NHSO₄/NaOH78

Ethylene glycol remains preferred for its operational simplicity and compatibility with Grignard reagents [2] [3].

Solvent Systems and Reaction Optimization

Solvent choice profoundly impacts reaction efficiency and stereoselectivity. THF, a polar aprotic solvent, optimizes Grignard reagent stability and nucleophilicity, achieving >90% conversion in phenylmagnesium bromide additions [2] [4]. Conversely, Rh(I)-catalyzed reactions require toluene to stabilize nanoclusters during the prototropic rearrangement phase [5].

Temperature gradients also influence outcomes:

  • Grignard reactions: Conducted at 0°C to −20°C to mitigate side reactions [2].
  • Claisen rearrangement: Proceeds at 80°C in toluene, leveraging thermal activation without catalyst degradation [5].

Optimized protocols combine solvent polarity, temperature, and catalyst loading to maximize dienal yields. For example, a 5 mol% Rh(I) loading in toluene at 80°C achieves 92% conversion with minimal dimerization [5].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectroscopic analysis of 5,5-diphenylpenta-2,4-dienal provides essential structural information through distinctive chemical shifts and coupling patterns. The aldehydic proton represents the most characteristic signal, appearing as a doublet at δ 9.55 parts per million with a coupling constant of 8.0 Hertz in deuterated chloroform [1]. This significant downfield shift is characteristic of aldehydic protons, which typically resonate between 9.5 and 10.0 parts per million due to the strong deshielding effect of the carbonyl group [2] [3].

The aromatic proton signals constitute a complex multiplet pattern spanning the region from δ 7.57 to 7.28 parts per million [1]. This chemical shift range is typical for phenyl ring protons, with the specific pattern reflecting the magnetic environment created by the two phenyl substituents at the 5-position of the pentadienal chain. The multiplicity and chemical shift distribution within this aromatic region provide evidence for the presence of multiple phenyl environments, consistent with the geminal diphenyl substitution pattern.

The vinyl proton resonances appear at characteristic positions that confirm the extended conjugation system. A distinctive signal at δ 7.03 (doublet with coupling constant 11.4 Hertz) and another multiplet at δ 6.45-6.36 parts per million represent the protons on the conjugated diene system [1]. These chemical shifts are consistent with α,β-unsaturated systems where extended π-conjugation influences the electronic environment of the vinyl protons [4] [5].

The coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectrum provide crucial stereochemical information. The coupling constant of 8.0 Hertz for the aldehydic proton indicates trans-coupling with the adjacent vinyl proton, confirming the E-geometry at the C2-C3 double bond [6]. Similarly, the coupling constant of 11.4 Hertz observed for the vinyl proton at δ 7.03 suggests cis-coupling, which is consistent with the molecular framework where this proton couples with the adjacent vinyl proton in the conjugated chain [5] [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of 5,5-diphenylpenta-2,4-dienal reveals distinct carbon environments that confirm the molecular structure and provide quantitative information about the electronic effects of substituents. The carbonyl carbon appears in the characteristic aldehyde region between 190-200 parts per million [8] [9]. This chemical shift position is typical for α,β-unsaturated aldehydes, where the carbonyl carbon experiences moderate deshielding due to the electron-withdrawing nature of the adjacent conjugated system.

The aromatic carbon signals span the region from 125-150 parts per million, consistent with benzene ring carbons [9]. The presence of multiple signals in this region reflects the different electronic environments of the various aromatic carbons, including those directly attached to the pentadienal chain (ipso carbons) and those in different positions around the phenyl rings (ortho, meta, and para carbons). The chemical shift differences within this aromatic region provide information about the electronic effects of the pentadienal substituent on the phenyl ring electronics.

The vinyl carbon resonances appear between 115-140 parts per million, characteristic of sp²-hybridized carbons in conjugated systems [9] [10]. The specific chemical shifts within this range depend on the position of each carbon within the conjugated chain and its proximity to the electron-withdrawing carbonyl group and electron-donating phenyl substituents. The carbon bearing the two phenyl groups (C5) typically appears further downfield due to the reduced electron density caused by the attachment of two aromatic rings.

Unlike ¹H Nuclear Magnetic Resonance spectroscopy, ¹³C Nuclear Magnetic Resonance does not provide direct information about the number of attached protons through integration, as carbon-13 signals typically appear as singlets in proton-decoupled spectra [8]. However, the number of distinct carbon signals confirms the molecular symmetry and substitution pattern, with the observed multiplicity consistent with the proposed structure of 5,5-diphenylpenta-2,4-dienal.

Infrared Spectroscopy

Infrared spectroscopic analysis of 5,5-diphenylpenta-2,4-dienal provides definitive identification of functional groups and structural features through characteristic vibrational frequencies. The carbonyl stretching vibration represents the most diagnostic absorption, appearing at approximately 1705±5 wavenumbers [2] [11]. This frequency is significantly lower than that observed for saturated aldehydes (typically 1730 wavenumbers), reflecting the effect of extended π-conjugation which delocalizes electron density and reduces the carbonyl bond strength [2] [12].

The aldehydic carbon-hydrogen stretching vibrations provide additional confirmation of the aldehyde functional group. These absorptions typically appear as two bands between 2720-2820 wavenumbers [13] [3]. The lower frequency band around 2720 wavenumbers is particularly diagnostic for aldehydes and rarely obscured by other absorptions. The presence of two bands in this region often results from Fermi resonance between the fundamental carbon-hydrogen stretch and the first overtone of the aldehydic carbon-hydrogen bending vibration [13].

Aromatic carbon-hydrogen stretching vibrations appear between 3030-3080 wavenumbers, confirming the presence of phenyl substituents [14]. The multiplicity and intensity distribution within this region reflect the number and electronic environment of aromatic protons. The conjugated carbon-carbon double bond stretching vibrations contribute to absorptions between 1600-1650 wavenumbers, which may overlap with aromatic carbon-carbon stretching modes but provide evidence for the extended conjugation system [15] [16].

Additional characteristic vibrations include the aldehydic carbon-hydrogen bending at approximately 1390 wavenumbers [2] [17], carbon-carbon-carbon bending modes between 1200-1300 wavenumbers, and out-of-plane carbon-hydrogen bending vibrations between 800-900 wavenumbers that are characteristic of substituted benzene rings [14] [17]. The overall vibrational spectrum provides a fingerprint that confirms both the aldehyde functionality and the extended conjugated aromatic system.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of compounds structurally related to 5,5-diphenylpenta-2,4-dienal provide valuable insights into the three-dimensional molecular geometry and conformational preferences. While specific crystal structure data for 5,5-diphenylpenta-2,4-dienal itself are limited in the available literature, related diphenyl-substituted compounds and conjugated systems offer important structural parallels that inform our understanding of its solid-state behavior [18] [19] [20].

The conformational analysis of 5,5-diphenylpenta-2,4-dienal is dominated by the steric interactions between the two phenyl rings at the 5-position and their relationship to the conjugated pentadienal chain. Computational studies and crystallographic data from analogous compounds suggest that the two phenyl rings adopt non-coplanar orientations to minimize steric hindrance [21] [22]. The dihedral angles between the phenyl rings and the conjugated chain typically range from 30-50 degrees, representing a compromise between steric repulsion and conjugative stabilization [19] [20].

The conjugated pentadienal backbone adopts an extended all-trans configuration, as evidenced by Nuclear Magnetic Resonance coupling constants and confirmed by the planarity requirements for optimal π-orbital overlap [1] [21]. This planar arrangement of the conjugated system contrasts with the non-planar orientation of the phenyl substituents, creating a molecular geometry where the aromatic rings are twisted out of the plane of the pentadienal chain [19] [23].

Crystallographic studies of related diphenyl compounds reveal that intermolecular interactions in the solid state are primarily governed by van der Waals forces and π-π stacking interactions between aromatic rings [18] [22]. The specific packing arrangements depend on the balance between these attractive interactions and the steric requirements of the bulky diphenyl substitution. In many cases, molecules pack with their long axes parallel to minimize steric conflicts while maximizing favorable aromatic interactions [19] [24].

The conformational flexibility of 5,5-diphenylpenta-2,4-dienal is limited by the constraints of the conjugated system, which strongly favors planar arrangements for the pentadienal chain. However, rotation around the carbon-carbon single bonds connecting the phenyl rings to the conjugated system provides conformational degrees of freedom that influence both the molecular geometry and the intermolecular packing in crystalline phases [21] [23].

Temperature-dependent structural studies of related compounds indicate that the conformational preferences may be influenced by thermal motion, with higher temperatures favoring increased rotational mobility around the phenyl-chain bonds [25] [26]. These dynamic effects can influence the interpretation of spectroscopic data obtained at different temperatures and provide insights into the energy barriers for conformational interconversion.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5,5-diphenylpenta-2,4-dienal under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the gas-phase chemistry of this conjugated aromatic aldehyde. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the molecular weight of the compound, though this peak typically exhibits low to medium intensity due to the inherent instability of the molecular ion under electron impact conditions [27] [28].

The fragmentation pathways of 5,5-diphenylpenta-2,4-dienal are dominated by processes that involve the cleavage of bonds adjacent to the carbonyl group and the loss of aromatic substituents. The most prominent fragmentation mechanism involves α-cleavage adjacent to the carbonyl group, resulting in the loss of a phenyl radical (mass 77) to generate a fragment ion at mass-to-charge ratio 157 [M-Ph]⁺ [27]. This fragmentation represents a common pathway for aromatic aldehydes where the stabilization provided by the remaining conjugated system favors the retention of the aldehydic portion of the molecule.

Another significant fragmentation pathway involves the loss of a benzoyl group (PhCO, mass 105) to produce a fragment at mass-to-charge ratio 129 [M-PhCO]⁺. This fragmentation can occur through rearrangement processes that involve the migration of the phenyl group to the carbonyl carbon followed by cleavage of the resulting benzoyl substituent [29] [28]. Such rearrangement fragmentations are characteristic of compounds containing both aromatic and carbonyl functionalities.

The phenyl cation at mass-to-charge ratio 77 [Ph]⁺ typically appears as one of the most intense peaks in the mass spectrum due to the exceptional stability of this aromatic ion [27]. The formation of this fragment can occur through direct cleavage from the molecular ion or as a secondary fragmentation from larger fragment ions. The high abundance of this peak serves as a diagnostic indicator for the presence of phenyl substituents in the molecule.

Additional fragmentation patterns include the loss of the aldehydic hydrogen to form [M-H]⁺ at mass-to-charge ratio 233, though this process typically occurs with lower probability [27]. The benzoyl cation [PhCO]⁺ at mass-to-charge ratio 105 may also be observed, formed either through direct cleavage or rearrangement processes. Smaller fragment ions such as the pentadienyl cation [C₅H₃]⁺ at mass-to-charge ratio 63 may appear with weak intensity, representing deep fragmentation of the conjugated chain [28].

The fragmentation behavior of 5,5-diphenylpenta-2,4-dienal reflects the general principles governing the mass spectrometric behavior of aromatic aldehydes, where the stability of aromatic cations and the electron-withdrawing nature of the carbonyl group influence the preferred cleavage pathways [27] [29]. The relatively low intensity of the molecular ion peak and the prominence of aromatic fragment ions are characteristic features that distinguish this compound class from other organic molecules in mass spectrometric analysis.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

Explore Compound Types